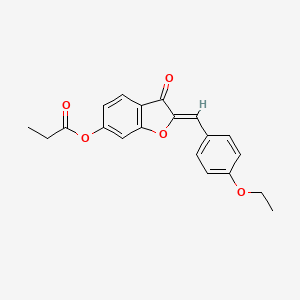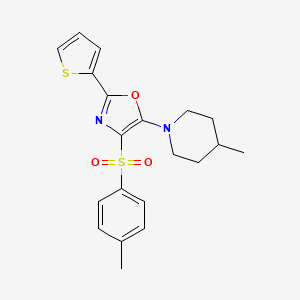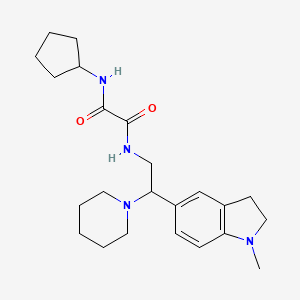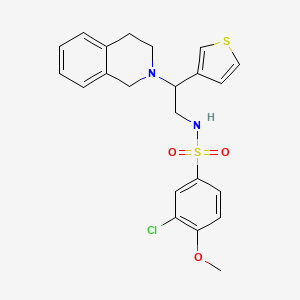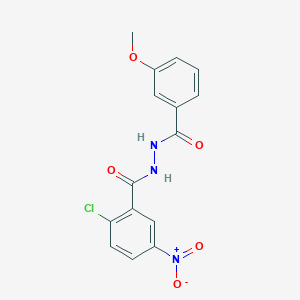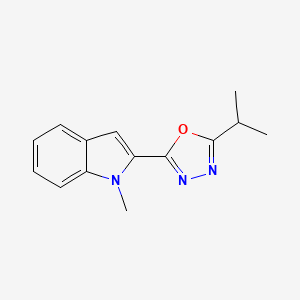
2-isopropyl-5-(1-methyl-1H-indol-2-yl)-1,3,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-isopropyl-5-(1-methyl-1H-indol-2-yl)-1,3,4-oxadiazole is a chemical compound that has been extensively researched for its potential applications in the field of medicine. It is a heterocyclic compound that has shown promising results in various scientific studies.
Aplicaciones Científicas De Investigación
Oxadiazoles in Medicinal Chemistry
Oxadiazoles, including the 1,3,4-oxadiazole derivatives, are recognized for their utility in drug design due to their bioisosteric properties, which can replace ester and amide functionalities. These compounds exhibit significantly lower lipophilicity and improved metabolic stability, hERG inhibition, and aqueous solubility compared to their isomeric counterparts. This suggests potential for the development of novel therapeutics with enhanced pharmacokinetic profiles. The synthesis of a broad spectrum of 1,3,4-oxadiazoles under mild conditions has been elaborated, highlighting their versatility in medicinal chemistry (Boström et al., 2012).
Corrosion Inhibition
Research has demonstrated the efficacy of 1,3,4-oxadiazole derivatives in corrosion inhibition for mild steel in sulphuric acid, showing that these compounds can form protective layers on metal surfaces. This property is particularly relevant for industrial applications where corrosion resistance is crucial. The studies utilize gravimetric, electrochemical, SEM, and computational methods to elucidate the mechanisms behind their effectiveness, indicating a mixed mode of physisorption and chemisorption (Ammal et al., 2018).
Anticancer Activity
A series of 5-(indole-2-yl)-3-substituted 1,2,4-oxadiazoles were synthesized and evaluated for their anticancer activities, with certain compounds showing promise in inhibiting the proliferation of cancer cells. This research points towards the potential of 1,3,4-oxadiazole derivatives in the development of new cancer treatments, emphasizing the importance of structural modifications for enhancing antiproliferative activity (Wang et al., 2012).
Enzyme Inhibition
The exploration of 1,3,4-oxadiazole derivatives has extended to their use as enzyme inhibitors, with studies revealing their potential in inhibiting human monoamine oxidase (MAO) A and B. This suggests their applicability in treating neurodegenerative disorders, such as Parkinson’s disease, by modulating enzymatic activity involved in neurotransmitter metabolism (Efimova et al., 2023).
Mecanismo De Acción
Mode of action
The mode of action of indole and oxadiazole derivatives can vary greatly depending on the specific compound and its targets . Without specific information on “2-isopropyl-5-(1-methyl-1H-indol-2-yl)-1,3,4-oxadiazole” or “1-methyl-2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indole”, it’s difficult to provide a detailed explanation.
Biochemical pathways
Indole derivatives can affect a variety of biochemical pathways due to their ability to bind to multiple receptors . Again, the specific pathways affected by “this compound” or “1-methyl-2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indole” would depend on their specific targets.
Pharmacokinetics
The ADME properties of a compound can greatly affect its bioavailability. Without specific information on “this compound” or “1-methyl-2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1h-indole”, it’s difficult to provide a detailed outline .
Propiedades
IUPAC Name |
2-(1-methylindol-2-yl)-5-propan-2-yl-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-9(2)13-15-16-14(18-13)12-8-10-6-4-5-7-11(10)17(12)3/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXRPOKZTHCKESF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(O1)C2=CC3=CC=CC=C3N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,3-dimethylphenyl)-2-[[4-(4-methoxyphenyl)-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2468776.png)


![N-[cyano(2,3-dichlorophenyl)methyl]-1,3-dithiolane-2-carboxamide](/img/structure/B2468781.png)
![2-bromo-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2468782.png)
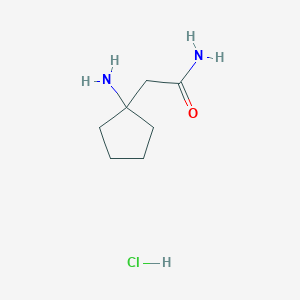
![3-[1-benzyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]-2-cyano-N-(2-ethoxyphenyl)prop-2-enamide](/img/structure/B2468786.png)
![3-{[3-[(4-methylpiperidino)carbonyl]-4,4-dioxo-4lambda~6~,1,2-benzothiadiazin-1(4H)-yl]methyl}benzonitrile](/img/structure/B2468787.png)
